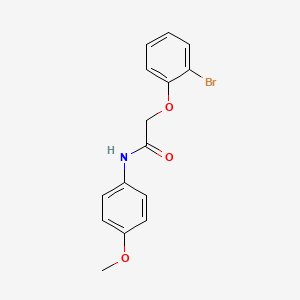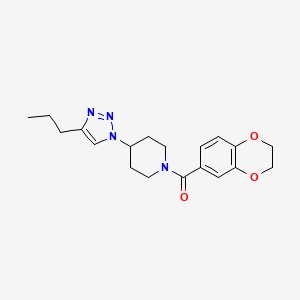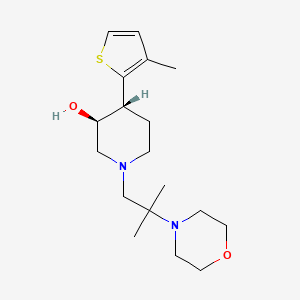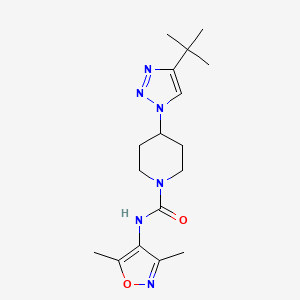
2-(2-bromophenoxy)-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(4-methoxyphenyl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(4-methoxyphenyl)acetamide has been found to have potential applications in a wide range of scientific research areas, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been found to modulate the activity of neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, this compound has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a critical role in regulating gene expression and cell growth. This compound has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress, while at high concentrations, it can induce oxidative stress and DNA damage. This compound has also been found to modulate the activity of various neurotransmitters in the brain, leading to changes in behavior and cognitive function. Additionally, this compound has been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-bromophenoxy)-N-(4-methoxyphenyl)acetamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound has been shown to have estrogenic effects, which can complicate the interpretation of certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(2-bromophenoxy)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of this compound-based therapies for cancer and neurological disorders. Another area of interest is the investigation of the immunomodulatory effects of this compound and its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-8-6-11(7-9-12)17-15(18)10-20-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDCQYPCPFRWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3922707.png)
![2,2-dimethyl-N-(1-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B3922715.png)

![N-[4-(2-oxo-2-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}ethyl)phenyl]butanamide](/img/structure/B3922724.png)


![5-[(dimethylamino)methyl]-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-furamide](/img/structure/B3922743.png)
![2-methyl-8-[(2-methyl-1H-indol-3-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3922745.png)
![N-(4-methoxybenzyl)-2,5-dimethyl-N-prop-2-yn-1-yl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3922760.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B3922776.png)
![10-{[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3922784.png)
![N-[1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3-methyl-2-furamide](/img/structure/B3922794.png)
![ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3922809.png)
